molecular formula C6H13NO4S B13630259 Ethyl 2-sulfamoylbutanoate

Ethyl 2-sulfamoylbutanoate

Cat. No.: B13630259
M. Wt: 195.24 g/mol
InChI Key: CBYMHARJUAHNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of α-Substituted Butanoates as Synthetic Intermediates

Butanoate esters, particularly those substituted at the alpha-position (the carbon atom adjacent to the carbonyl group), are valuable synthetic intermediates in organic chemistry. chemrxiv.org The presence of a substituent at this position creates a chiral center in many cases, making these compounds useful building blocks for the asymmetric synthesis of complex molecules. sci-hub.se

The versatility of α-substituted butanoates stems from the reactivity of the ester group and the potential for further functionalization at the α-carbon. They can undergo a variety of transformations, including:

Enolate Chemistry: The α-protons of butanoates can be removed by a base to form enolates, which are powerful nucleophiles for creating new carbon-carbon bonds.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in pharmaceuticals and natural products.

Reduction: The ester can be reduced to an alcohol, providing another route to different functional groups.

Coupling Reactions: The butanoate scaffold can be incorporated into larger molecules through various coupling strategies.

Researchers have developed numerous methods for the synthesis of α-substituted butanoates, often employing organocatalysis or transition-metal catalysis to control stereochemistry. chemrxiv.orgsci-hub.se For instance, N-heterocyclic carbene (NHC) catalysis has been used to synthesize α-methylene-γ-oxo-γ-substituted butanoate scaffolds. chemrxiv.org These intermediates are valuable because they can be readily converted into a range of important bioactive compounds and natural products. chemrxiv.org

Significance of the Sulfamoyl Moiety in Molecular Design

The sulfamoyl group (-SO₂NH₂) is a crucial functional group in medicinal chemistry and drug design. ontosight.ainih.gov It is a key component in a wide array of therapeutic agents due to its unique electronic and steric properties. nih.govajchem-b.com The sulfonyl portion of the group can form hydrogen bonding interactions with the active sites of biological targets, such as enzymes and receptors. nih.gov

The significance of the sulfamoyl moiety lies in its ability to:

Mimic other functional groups: The sulfonamide group can act as an isostere of a carboxylic acid group, allowing it to interact with biological targets in a similar manner. researchgate.net

Enhance solubility: The polar nature of the sulfamoyl group can improve the water solubility of a drug molecule, which is often a desirable property. researchgate.net

Influence binding orientation: The specific geometry and hydrogen bonding capabilities of the sulfamoyl group can help to orient a molecule within a binding pocket, leading to higher affinity and selectivity. researchgate.net

Serve as a reactive handle: The sulfamoyl group can be used as a point of attachment for other chemical moieties, allowing for the synthesis of diverse compound libraries for drug discovery.

Compounds containing the sulfamoyl group, broadly known as sulfonamides, have a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.comajchem-b.com Their ability to inhibit enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase is the basis for their use as diuretics, and antibacterials, respectively. nih.govwikipedia.org

Historical Context of Sulfamoyl Chemistry and its Evolution

The history of sulfamoyl chemistry is intrinsically linked to the development of sulfonamide drugs. These compounds were the first broadly effective antibacterial agents to be used systemically, heralding the age of antibiotics. wikipedia.org

The journey began in the early 1930s in the laboratories of Bayer AG, where scientists were investigating coal-tar dyes as potential antimicrobial agents. wikipedia.org This research led to the discovery of the first sulfonamide drug, Prontosil, which was found to be effective against bacterial infections. wikipedia.org It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide. wikipedia.org

This breakthrough sparked a wave of research, leading to the synthesis of thousands of sulfonamide derivatives with a wide range of pharmacological effects. ajchem-b.com Initially, their primary use was in treating bacterial infections. ajchem-b.comajchem-b.com However, over time, the applications of sulfonamides have expanded significantly. ajchem-b.comajchem-b.com

The evolution of sulfamoyl chemistry has seen these compounds utilized as:

Diuretics: By inhibiting carbonic anhydrase in the kidneys.

Antidiabetic agents: In the form of sulfonylureas, which stimulate insulin (B600854) release.

Antiviral agents: Showing activity against viruses like HIV. researchgate.net

Anticancer agents: By targeting enzymes involved in tumor growth. researchgate.net

Building blocks in synthetic chemistry: For the creation of complex molecules and materials. ajchem-b.comajchem-b.com

Recent advancements have focused on developing more efficient and safer methods for synthesizing sulfonamides and exploring their use in novel therapeutic areas. ajchem-b.comajchem-b.com

Scope and Objectives of Research on Ethyl 2-Sulfamoylbutanoate

This compound is a specific chemical entity within the broader class of sulfamoyl-containing butanoates. chemscene.comchemsrc.com Research on this particular compound is likely driven by the potential to combine the useful synthetic properties of the α-substituted butanoate core with the established biological significance of the sulfamoyl moiety.

The primary objectives of research on this compound would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. cbijournal.com This involves optimizing reaction conditions and thoroughly characterizing the final product using analytical techniques such as NMR, IR, and mass spectrometry. cbijournal.com

Exploration of Chemical Reactivity: Investigating the chemical transformations that this compound can undergo. This could involve reactions at the ester, the sulfamoyl group, or the α-carbon, with the aim of creating a library of novel derivatives.

Biological Screening: Evaluating the compound and its derivatives for a range of biological activities. Given the known properties of sulfonamides, this could include screening for antimicrobial, antifungal, anticancer, or enzyme inhibitory activity. nih.govontosight.ai

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing how these changes affect its biological activity. This helps in the design of more potent and selective compounds. mdpi.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1343788-14-6
Molecular Formula C₆H₁₃NO₄S
Molecular Weight 195.24 g/mol
Purity ≥98%
Topological Polar Surface Area (TPSA) 86.46 Ų
LogP -0.3834
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 4
Data sourced from ChemScene. chemscene.com

Further research into this compound and related compounds could lead to the discovery of new therapeutic agents or valuable tools for chemical biology. The unique combination of the butanoate ester and the sulfamoyl group makes this an interesting scaffold for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

ethyl 2-sulfamoylbutanoate

InChI

InChI=1S/C6H13NO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3,(H2,7,9,10)

InChI Key

CBYMHARJUAHNQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Sulfamoylbutanoate and Analogous Compounds

Retrosynthetic Analysis of the Ethyl 2-Sulfamoylbutanoate Scaffold

A retrosynthetic analysis of this compound identifies several key disconnections that inform potential synthetic routes. The most logical strategies involve disconnecting the molecule at the Cα-S bond or the Cα-Cβ bond.

Cα-S Bond Disconnection: This is the most direct approach, disconnecting the sulfamoyl moiety from the butanoate backbone. This strategy identifies a butanoate enolate (or an equivalent α-carbanion) and a sulfamoylating agent as the key synthons. The corresponding synthetic operation would be the α-sulfamoylation of an ethyl butanoate precursor.

Cα-Cβ Bond Disconnection: This alternative disconnection breaks the carbon-carbon bond between the α and β carbons of the butanoate chain. This leads to an ethyl 2-sulfamoylacetate synthon and an ethylating agent (e.g., an ethyl halide). This pathway would involve the alkylation of a pre-formed sulfamoylacetate ester.

Each of these retrosynthetic pathways presents unique challenges and advantages regarding reagent availability, reaction control, and potential side reactions. The choice of strategy often depends on the desired scale and the availability of specific starting materials.

Strategies for the Construction of the Butanoate Backbone

The butanoate backbone is a common structural motif, and its synthesis is well-established in organic chemistry. The primary methods revolve around the formation of a new carbon-carbon bond via enolate chemistry.

The formation of the butanoate backbone can be efficiently achieved through the alkylation of ester enolates. fiveable.me This process involves a nucleophilic enolate attacking an electrophilic alkyl halide in an SN2 reaction. libretexts.org For the synthesis of an ethyl butanoate structure, a common method is the malonic ester synthesis. This involves the alkylation of diethyl malonate with an ethyl halide, followed by hydrolysis and decarboxylation to yield butanoic acid, which can then be esterified. libretexts.org

Alternatively, direct alkylation of an acetate (B1210297) ester can be employed. However, this requires a strong, non-nucleophilic base to ensure complete enolate formation and prevent self-condensation. The key to these reactions is the generation of a nucleophile by removing the most acidic hydrogen, which is on the carbon alpha to the carbonyl group. askthenerd.com

A summary of reagents for enolate alkylation:

Component Examples Purpose
Ester Diethyl malonate, Ethyl acetate Carbonyl compound providing the α-proton
Base Sodium ethoxide, Lithium diisopropylamide (LDA) Deprotonates the α-carbon to form the enolate
Alkylating Agent Ethyl iodide, Ethyl bromide Electrophile that adds the ethyl group

| Solvent | Ethanol (B145695), Tetrahydrofuran (B95107) (THF) | Provides the reaction medium |

The success of butanoate synthesis via alkylation hinges on the controlled generation and reaction of the ester enolate. masterorganicchemistry.com The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. askthenerd.com

Strong, sterically hindered bases like lithium diisopropylamide (LDA) are widely used to ensure rapid and complete conversion of the ester to its enolate at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). libretexts.orgchemicalbook.com This process, often called "pre-forming" the enolate, prevents the ester from being present with the base, which could lead to competing reactions like Claisen condensation. ubc.ca The resulting lithium enolate is a potent nucleophile that can readily react with an alkyl halide. askthenerd.combyjus.com The use of weaker bases, like sodium ethoxide, is also possible, particularly with more acidic starting materials like diethyl malonate, but this often requires thermodynamic control conditions. libretexts.org

Factors influencing enolate formation and alkylation:

Factor Influence
Base Strength Strong bases (e.g., LDA, pKa ~36) ensure irreversible and complete enolate formation, while weaker bases (e.g., alkoxides, pKa ~16-18) establish an equilibrium. libretexts.org
Steric Hindrance Bulky bases like LDA minimize nucleophilic attack on the ester carbonyl.
Solvent Aprotic, non-hydroxylic solvents like THF or diethyl ether are required to prevent protonation of the enolate. libretexts.org

| Temperature | Low temperatures (-78 °C) are crucial for maintaining the stability of the ester enolate and controlling reactivity. chemicalbook.com |

Introduction and Functionalization of the Sulfamoyl Group

The introduction of the sulfamoyl group (-SO₂NH₂) onto the α-carbon of the butanoate is a challenging step. Direct approaches are often complicated by the reactivity of the reagents, necessitating the use of protected intermediates.

Directly reacting a pre-formed ester enolate with sulfamoyl chloride (H₂NSO₂Cl) is often unsuccessful. tandfonline.com Stabilized carbanions, such as those from carboxylic esters, tend to react with sulfamoyl chlorides via nucleophilic displacement at the chlorine atom, resulting in chlorination of the carbanion rather than the desired sulfamoylation. tandfonline.com

To circumvent this, alternative sulfamoylating agents and strategies have been developed. One method involves the conversion of sulfamoyl chlorides to N-sulfonylamines, which can then react with carbanions at low temperatures to achieve sulfamoylation. tandfonline.com Another emerging strategy for the sulfamoylation of alcohols, which could be adapted, uses electron-deficient aryl sulfamates as stable, activated group transfer reagents catalyzed by a simple organic base like N-methylimidazole. organic-chemistry.orgnih.gov This method proceeds under mild conditions and avoids the use of unstable sulfamoyl chloride. organic-chemistry.org

To improve the efficiency and control of the sulfamoylation reaction, strategies employing N-protected sulfamoyl groups are common. Using a protecting group on the nitrogen atom of the sulfamoyl chloride enhances its stability and modifies its reactivity, preventing undesired side reactions.

A common protecting group is the (2-trimethylsilyl)ethylsulfonyl (SES) group. sigmaaldrich.com For instance, SES-protected β-aminoesters have been prepared using (2-trimethylsilyl)ethanesulfonamide in aza-Baylis-Hillman reactions. sigmaaldrich.com Other N-protected β-aminoethanesulfonyl chlorides serve as versatile building blocks and are synthesized from protected amino acids. researchgate.net The synthesis often involves converting a protected amino acid to a corresponding thioacetate, followed by oxidative chlorination to yield the N-protected sulfonyl chloride. researchgate.net After the C-S bond formation, the protecting group is removed under specific conditions to reveal the free sulfamoyl group.

Common N-Protecting Groups for Sulfonamides and Their Removal:

Protecting Group Abbreviation Removal Conditions
tert-Butoxycarbonyl Boc Strong acid (e.g., Trifluoroacetic acid)
Carboxybenzyl Cbz Hydrogenolysis (e.g., H₂, Pd/C)
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine in DMF) researchgate.net

Protected Sulfamoyl Group Strategies

Utilization of N,N-Bis(4-methoxybenzyl)sulfamoyl Precursors and Deprotection Techniques

The synthesis of complex molecules containing a primary sulfamoyl group (–SO₂NH₂) often necessitates the use of protecting groups to mask the reactive N-H bonds during intermediate steps. The N,N-bis(4-methoxybenzyl) (PMB) group is a particularly effective protecting moiety for sulfonamides due to its stability and the mild conditions under which it can be removed. rsc.org

The synthetic strategy involves the initial preparation of a secondary amine, bis(4-methoxybenzyl)amine, which is then reacted with a suitable sulfonylating agent. For the synthesis of a precursor to this compound, one could envision the alkylation of N,N-bis(4-methoxybenzyl)sulfonamide with an appropriate electrophile, such as ethyl 2-bromobutanoate, in the presence of a base. The PMB groups serve to enhance solubility in organic solvents and prevent undesired side reactions at the nitrogen atoms.

Deprotection, the removal of the PMB groups to unveil the primary sulfonamide, is a critical final step. This is typically achieved under acidic conditions. The electron-releasing nature of the methoxy (B1213986) groups on the benzyl (B1604629) rings facilitates cleavage under milder conditions than those required for simple N-benzyl groups. nih.gov Trifluoroacetic acid (TFA) is commonly used, often in dichloromethane (B109758) (DCM), to effect this transformation quantitatively at room temperature. rsc.orgresearchgate.net An alternative and highly chemoselective method involves the use of catalytic Bismuth(III) triflate [Bi(OTf)₃], which can cleave PMB groups from tertiary sulfonamides in high yields. nih.gov

Table 1: Deprotection Conditions for N,N-Bis(4-methoxybenzyl) Sulfonamides
Reagent/CatalystSolventTemperatureTypical Reaction TimeReference
Trifluoroacetic acid (TFA) (10%)Dichloromethane (DCM)Room Temperature2 hours rsc.orgresearchgate.net
Bismuth(III) triflate (Bi(OTf)₃) (5 mol%)1,2-Dichloroethane (DCE)85 °C2 hours nih.gov
Sodium/NaphthaleneTetrahydrofuran (THF)-78 °C30 minutes

Esterification and Transesterification Procedures

The ethyl ester functional group in this compound can be introduced via several standard organic chemistry procedures, primarily through esterification of the corresponding carboxylic acid or transesterification of a different ester.

Esterification is the direct reaction of a carboxylic acid with an alcohol. The most common method is the Fischer-Speier esterification, where 2-sulfamoylbutanoic acid would be heated with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). libretexts.orgausetute.com.au The reaction is reversible, so it is typically performed with heating under reflux to drive the reaction toward the product. libretexts.org For more sensitive or sterically hindered substrates, milder methods are preferred. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), allows the reaction to proceed at room temperature with high yields, avoiding the harsh acidic conditions of the Fischer method. organic-chemistry.org

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. researchgate.net For instance, if mthis compound were available, it could be converted to this compound by reacting it with a large excess of ethanol. youtube.com This reaction is also typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., sodium ethoxide). youtube.commdpi.com The equilibrium is shifted towards the desired ethyl ester by using ethanol as the solvent to ensure it is present in large excess. researchgate.net This method is widely employed in industrial processes like biodiesel production. mdpi.com

Table 2: Comparison of Esterification and Transesterification Methods
MethodStarting MaterialsKey ReagentsConditionsAdvantagesReference
Fischer EsterificationCarboxylic Acid, AlcoholConc. H₂SO₄ (catalyst)Heat/RefluxInexpensive reagents libretexts.orgausetute.com.au
Steglich EsterificationCarboxylic Acid, AlcoholDCC, DMAP (catalyst)Room TemperatureMild conditions, high yield organic-chemistry.org
TransesterificationEster, AlcoholAcid or Base (catalyst)Heat, excess alcoholUseful for converting existing esters researchgate.netmdpi.com

Stereoselective Synthesis of Chiral this compound

The carbon atom at the 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. This can be achieved through asymmetric catalysis or diastereoselective approaches.

Asymmetric Catalysis in Formation of Chiral Centers

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A powerful strategy for synthesizing chiral α-substituted esters is the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor. acs.org For the target molecule, this would involve the synthesis of ethyl 2-(sulfamoylamino)but-2-enoate, which could then be hydrogenated using a transition-metal catalyst complexed with a chiral ligand. Catalysts based on earth-abundant metals like nickel, paired with P-stereogenic phosphine (B1218219) ligands (such as BenzP*), have proven highly efficient for the asymmetric hydrogenation of N-aryl imino esters, affording chiral α-aryl glycines with excellent enantioselectivities (up to 98% ee). nih.gov This methodology could be adapted for the synthesis of chiral this compound. nih.govacs.org

Organocatalysis, which uses small organic molecules as catalysts, also presents viable routes. Chiral primary amines or phosphoric acids can catalyze the α-amination of carbonyl compounds with high enantioselectivity, representing another potential pathway to introduce the chiral sulfamoyl-bearing center. rsc.orgnih.gov

Table 3: Representative Catalytic Systems for Asymmetric Synthesis
Catalyst TypeMetal/CoreExample Chiral Ligand/CatalystReaction TypeReference
Transition MetalNickel (Ni)BenzP*Asymmetric Hydrogenation nih.gov
Transition MetalRhodium (Rh)TangPhosAsymmetric Hydrogenation acs.org
Organocatalyst-L-Prolineα-Amination nih.gov
Organocatalyst-Chiral Phosphoric AcidN-H Insertion rsc.org

Diastereoselective Approaches

Diastereoselective synthesis relies on the influence of an existing stereocenter within the molecule to direct the formation of a new stereocenter, resulting in one diastereomer being formed in preference to others. beilstein-journals.org This is often accomplished by using a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

A well-established method for creating chiral α-amino acids involves the diastereoselective alkylation of an enolate derived from a chiral glycine (B1666218) equivalent. This principle can be extended to the synthesis of this compound. For example, a chiral auxiliary could be attached to a 2-sulfamoylacetic acid ester scaffold. Deprotonation to form a chiral enolate, followed by reaction with an ethyl halide, would introduce the ethyl group at the α-position. The stereochemical course of the alkylation is controlled by the chiral auxiliary, leading to an enrichment of one diastereomer.

Another powerful diastereoselective method involves the use of chiral N-tert-butanesulfinimines. The nucleophilic addition of various reagents to these imines proceeds with high diastereoselectivity. cas.cn A synthetic route could be designed where a sulfinimine derived from ethyl glyoxylate (B1226380) is reacted with an ethyl nucleophile, with the stereochemistry being controlled by the chiral sulfinyl group. Subsequent transformation of the resulting amine would lead to the desired chiral this compound.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Sulfamoylbutanoate

Reactions Involving the Ethyl Ester Group

The ethyl ester group in Ethyl 2-sulfamoylbutanoate is a key site for chemical modification, susceptible to nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functional groups, such as carboxylic acids, different esters, amides, and alcohols.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid, 2-sulfamoylbutanoic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction where the ethoxide deprotonates the newly formed carboxylic acid. This final deprotonation step is irreversible and drives the reaction to completion.

For a related compound, ethyl 2-(aminosulfonyl)benzoate, studies on its hydrolysis and cyclization to saccharin have shown that the reaction follows pseudo-first-order kinetics and is influenced by pH and temperature. The observed rate constant increases with both temperature and pH nih.gov. Similarly, the hydrolysis of ethyl (R)-2-(benzyloxycarbonylamino)-3-sulfamoylpropionate has been studied in the presence of α-chymotrypsin, demonstrating that the reaction mechanism involves multiple stages nih.gov. These examples suggest that the hydrolysis of this compound would likely follow similar kinetic principles, though the specific rates would be influenced by the electronic and steric effects of the butanoyl and sulfamoyl groups.

Table 1: General Conditions for Ester Hydrolysis

Condition Catalyst Nucleophile Key Intermediate Product
AcidicH₃O⁺H₂OProtonated Tetrahedral Intermediate2-Sulfamoylbutanoic acid
BasicOH⁻OH⁻Tetrahedral IntermediateSodium 2-sulfamoylbutanoate

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In an acidic medium, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. For instance, reacting this compound with methanol in the presence of an acid catalyst would yield Mthis compound and ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester. For example, treatment of this compound with sodium methoxide in methanol would lead to the formation of Mthis compound. This reaction is also an equilibrium process, and using a large excess of the new alcohol or removing the leaving alcohol can shift the equilibrium to favor the product. masterorganicchemistry.comyoutube.com

Table 2: Transesterification of this compound with Methanol

Catalyst Reagent Product Byproduct
H₂SO₄ (catalytic)Methanol (excess)Mthis compoundEthanol
NaOCH₃ (catalytic)Methanol (excess)Mthis compoundEthanol

Amidation: Esters can be converted to amides by reacting them with ammonia or primary or secondary amines. This reaction, known as aminolysis, typically requires higher temperatures as amines are less nucleophilic than alkoxides. The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol. For example, the reaction of this compound with ammonia would yield 2-sulfamoylbutanamide.

Reduction: The ethyl ester group of this compound can be reduced to a primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of the ethoxy group and a second hydride attack on the resulting aldehyde intermediate to yield 2-sulfamoylbutan-1-ol after an aqueous workup. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.

Table 3: Amidation and Reduction of this compound

Reaction Reagent(s) Product
AmidationNH₃2-Sulfamoylbutanamide
Reduction1. LiAlH₄, 2. H₂O2-Sulfamoylbutan-1-ol

Reactivity of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) in this compound also possesses distinct reactivity, primarily centered around the sulfur atom and the nitrogen atom.

The sulfur atom in the sulfamoyl group is in a high oxidation state (+6) and is electrophilic. It can undergo nucleophilic substitution, although it is generally less reactive than the carbonyl carbon of the ester. Strong nucleophiles can displace the amino group or one of the oxygen atoms under certain conditions. However, such reactions are less common and often require harsh conditions. The general mechanism for nucleophilic substitution at a tetrahedral sulfur center can proceed in a concerted (Sₙ2-like) or a stepwise (addition-elimination) fashion nih.gov.

The nitrogen atom of the sulfamoyl group is nucleophilic and can participate in alkylation and acylation reactions. The protons on the nitrogen are also acidic and can be removed by a base, increasing the nucleophilicity of the nitrogen.

N-Alkylation: In the presence of a base, the sulfamoyl nitrogen can be deprotonated to form an anion, which can then act as a nucleophile to attack an alkyl halide, leading to the formation of an N-alkylated sulfonamide. For example, deprotonation with a suitable base followed by reaction with methyl iodide would yield Ethyl 2-(N-methylsulfamoyl)butanoate.

N-Acylation: Similarly, the deprotonated sulfamoyl nitrogen can react with acylating agents such as acyl chlorides or anhydrides to form N-acylsulfonamides. For instance, reaction with acetyl chloride in the presence of a base would yield Ethyl 2-(N-acetylsulfamoyl)butanoate. The direct acylation of sulfonamides by esters has also been reported, promoted by reagents like titanium(IV) chloride researchgate.net.

Table 4: N-Alkylation and N-Acylation of the Sulfamoyl Group

Reaction Reagent(s) Product
N-Alkylation1. Base (e.g., NaH), 2. CH₃IEthyl 2-(N-methylsulfamoyl)butanoate
N-Acylation1. Base (e.g., Pyridine), 2. CH₃COClEthyl 2-(N-acetylsulfamoyl)butanoate

Hydrolysis and Cleavage of the Sulfamoyl Bond

The structural integrity of this compound can be compromised under hydrolytic conditions, leading to the cleavage of either the ester linkage or the sulfamoyl bond. The susceptibility of each functional group to hydrolysis is dependent on the reaction conditions, such as pH and temperature.

Ester Hydrolysis:

Similar to other esters, the ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-sulfamoylbutanoic acid, and ethanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. To drive the reaction to completion, a large excess of water is typically employed. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, results in an irreversible hydrolysis to yield the carboxylate salt of 2-sulfamoylbutanoic acid and ethanol. chemguide.co.uklibretexts.org This process, known as saponification, is generally more efficient for achieving complete hydrolysis. chemguide.co.uk

Sulfamoyl Bond Cleavage:

The carbon-sulfur bond of the sulfamoyl group is generally stable. However, under forcing conditions, cleavage can occur. The nitrogen-sulfur bond within the sulfamoyl group can also be susceptible to cleavage under specific chemical conditions, though this is less common than ester hydrolysis. The relative rates of ester hydrolysis versus sulfamoyl bond cleavage are highly dependent on the specific reagents and reaction conditions.

Transformations at the Alpha-Carbon of the Butanoate Moiety

The presence of both the ester and the sulfamoyl group significantly influences the acidity of the proton at the α-carbon (C-2) of the butanoate chain. This enhanced acidity makes the α-carbon a prime site for a variety of carbon-carbon bond-forming reactions.

The hydrogen atom at the α-position of this compound is acidic due to the electron-withdrawing effects of the adjacent sulfamoyl and ester carbonyl groups. This allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. The stability of this enolate is key to its utility in synthesis.

The choice of base is crucial to effectively generate the enolate without promoting side reactions like self-condensation or hydrolysis of the ester. Common bases used for such deprotonations include non-nucleophilic strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). The resulting enolate can exist in equilibrium with its corresponding enol tautomer.

The nucleophilic enolate generated from this compound can readily participate in SN2 reactions with various electrophiles, allowing for the introduction of substituents at the α-carbon.

Alkylation: Reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of α-alkylated products. libretexts.orglibretexts.org The efficiency of this reaction is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. libretexts.org

Acylation: The enolate can also be acylated by reacting it with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-keto ester derivative.

ReactantReagentProduct
This compound1. NaH 2. CH₃IEthyl 2-methyl-2-sulfamoylbutanoate
This compound1. LDA 2. CH₃COClEthyl 2-acetyl-2-sulfamoylbutanoate

Table 1: Examples of α-Alkylation and Acylation Reactions

The active methylene (B1212753) group at the α-position of this compound makes it a suitable substrate for Knoevenagel condensation reactions. wikipedia.orgthermofisher.com This reaction involves the condensation of the active methylene compound with an aldehyde or a ketone in the presence of a weak base, such as an amine, to form an α,β-unsaturated product after dehydration. wikipedia.orgthermofisher.com

For example, the reaction of this compound with benzaldehyde in the presence of a catalytic amount of piperidine would be expected to yield Ethyl 2-benzylidene-2-sulfamoylbutanoate. The electron-withdrawing nature of the sulfamoyl and ester groups facilitates the initial nucleophilic addition and the subsequent elimination of water. wikipedia.org

Aldehyde/KetoneBase CatalystProduct
BenzaldehydePiperidineEthyl 2-benzylidene-2-sulfamoylbutanoate
AcetoneDiethylamineEthyl 2-isopropylidene-2-sulfamoylbutanoate

Table 2: Hypothetical Knoevenagel Condensation Products

Functional Group Interconversions on the Butanoate Carbon Chain

Beyond reactions at the α-carbon, the functional groups of this compound can be interconverted to access a wider range of derivatives.

Reduction of the Ester: The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-sulfamoylbutan-1-ol. It is important to note that LiAlH₄ can also reduce the sulfamoyl group under certain conditions. Selective reducing agents might be necessary to target only the ester.

Amidation of the Ester: The ester can be converted to an amide by reaction with an amine. This reaction is often sluggish and may require elevated temperatures or the use of a catalyst. The direct amidation of esters is a well-established transformation in organic synthesis.

Conversion to Acid Chloride: The carboxylic acid obtained from the hydrolysis of the ester can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a versatile intermediate for the synthesis of amides and other carboxylic acid derivatives.

Chemo- and Regioselectivity Considerations in Multistep Reactions

In multistep syntheses involving this compound, considerations of chemo- and regioselectivity are paramount.

Chemoselectivity: When multiple reactive sites are present, a reagent must be chosen that selectively reacts with the desired functional group. For instance, when performing an alkylation at the α-carbon, a non-nucleophilic base is used to avoid competitive reaction at the ester carbonyl. Similarly, for the reduction of the ester, a reagent that does not affect the sulfamoyl group might be required, such as diisobutylaluminium hydride (DIBAL-H) under controlled conditions.

Regioselectivity: In cases where multiple acidic protons are present, the choice of base and reaction conditions can influence which proton is removed. For derivatives of this compound with additional acidic sites, careful control is needed to ensure deprotonation occurs at the desired position. For example, in a molecule with two potential enolization sites, the thermodynamically or kinetically favored enolate can often be selectively formed by adjusting the temperature, base, and solvent.

The strategic application of protecting groups may also be necessary to temporarily block one reactive site while transformations are carried out elsewhere in the molecule, thus ensuring the desired chemo- and regioselectivity in complex synthetic sequences.

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 2 Sulfamoylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a critical tool for elucidating the molecular structure of Ethyl 2-sulfamoylbutanoate in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

If ¹H and ¹³C NMR spectra were available, they would be analyzed to confirm the presence and connectivity of the different functional groups within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the proton at the chiral center (C2), the methylene (B1212753) protons of the butyl chain (C3), and the terminal methyl group (C4). The chemical shifts (δ) would be influenced by the neighboring electron-withdrawing sulfamoyl and ester groups. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns would reveal the connectivity between adjacent protons.

¹³C NMR: The carbon NMR spectrum would be expected to display six unique signals, corresponding to each carbon atom in the molecule: the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the butanoate chain. The chemical shifts would provide information about the electronic environment of each carbon. evitachem.comnih.gov

Hypothetical ¹H NMR Data Table for this compound:

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₂CH₃ ~4.2 Quartet ~7.1 2H
-CH(SO₂NH₂) ~3.5 Triplet ~7.5 1H
-CH₂CH₃ ~2.0 Sextet ~7.5 2H
-OCH₂CH₃ ~1.3 Triplet ~7.1 3H
-CH₂CH₃ ~0.9 Triplet ~7.4 3H

Hypothetical ¹³C NMR Data Table for this compound:

Carbon Chemical Shift (ppm)
C=O ~170
-OCH₂CH₃ ~62
-CH(SO₂NH₂) ~58
-CH₂CH₃ ~25
-OCH₂CH₃ ~14

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the ethyl and butyl fragments. molaid.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the ethyl ester group to the butanoate backbone and the position of the sulfamoyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy would provide information about the vibrational modes of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the sulfonamide group (around 3300-3400 cm⁻¹), the C-H stretches of the alkyl chains (around 2850-3000 cm⁻¹), a strong C=O stretch for the ester (around 1735 cm⁻¹), and the S=O stretches of the sulfonamide (around 1330 and 1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the polar C=O and S=O bonds would likely show weaker signals, the less polar C-C and C-H bonds of the backbone might be more prominent.

Hypothetical Vibrational Spectroscopy Data Table:

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
N-H (Sulfonamide) 3350, 3250 3350, 3250 Symmetric & Asymmetric Stretching
C-H (Alkyl) 2970, 2940, 2880 2970, 2940, 2880 Stretching
C=O (Ester) 1735 1735 Stretching
S=O (Sulfonamide) 1330, 1150 1330, 1150 Asymmetric & Symmetric Stretching
C-O (Ester) 1200 1200 Stretching

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact mass of the molecule with high precision, which in turn would confirm its elemental composition. For this compound (C₆H₁₃NO₄S), the expected monoisotopic mass would be calculated and compared to the experimental value. Fragmentation patterns observed in the mass spectrum could also provide further structural information.

Hypothetical HRMS Data:

Ion Calculated m/z Measured m/z
[M+H]⁺ 196.0638 (Not Available)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This would offer valuable insights into the molecular geometry, including the conformation of the ethyl and butyl chains and the geometry around the sulfur atom of the sulfamoyl group. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and the oxygen atoms of the sulfamoyl and ester groups.

Table of Compound Names Mentioned:

Compound Name
This compound
Ethyl 2-amino-4-sulfamoylbutanoate
Ethyl 2-(N,N-bis(4-methoxybenzyl)sulfamoyl)-3-(6-(2-(2-fluoro-5-(trifluoromethoxy)benzyl)-2H-tetrazol-5-yl)butanoate

Characterization of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions, primarily driven by the sulfamoyl and ester functional groups.

Potential Hydrogen Bond Interactions in this compound
Donor Acceptor
N-H (sulfamoyl)O=S (sulfamoyl)
N-H (sulfamoyl)O=C (ester)

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be a compromise between minimizing steric hindrance and maximizing favorable intermolecular interactions, particularly hydrogen bonding.

The rotational freedom around the C-S and C-C single bonds allows for a variety of possible conformers. The orientation of the ethyl ester group relative to the sulfamoylbutanoate backbone would be a key conformational feature. The specific torsion angles would be dictated by the need to position the hydrogen bond donors and acceptors optimally within the crystal lattice.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Sulfamoylbutanoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

The first step in a typical DFT study is the geometry optimization of the molecule. espublisher.com This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For ethyl 2-sulfamoylbutanoate, this would be achieved using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p). mdpi.com The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The energetic stability of different conformers of this compound can be assessed by comparing their optimized energies. Rotations around the single bonds, particularly the C-C and C-S bonds, can lead to various staggered and eclipsed conformations. libretexts.org A conformational analysis would reveal the most stable conformer, which is expected to be the most populated at equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Staggered-1B3LYP/6-311++G(d,p)0.00
Staggered-2B3LYP/6-311++G(d,p)1.25
Eclipsed-1B3LYP/6-311++G(d,p)3.50
Eclipsed-2B3LYP/6-311++G(d,p)4.10

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. malayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be localized on the sulfamoyl group and the ester oxygen, while the LUMO would likely be centered on the carbonyl group of the ester.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

ParameterMethod/Basis SetEnergy (eV)
HOMOB3LYP/6-311++G(d,p)-7.85
LUMOB3LYP/6-311++G(d,p)-1.23
HOMO-LUMO Gap (ΔE)B3LYP/6-311++G(d,p)6.62

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The ESP map is plotted on the electron density surface, where different colors represent different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, indicating these as sites for electrophilic interaction. The hydrogen atoms of the sulfamoyl group and the ethyl group would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. scholarsresearchlibrary.com The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. nist.gov By comparing the calculated spectrum with experimental data, one can validate the computational model and assign the observed spectral bands to specific vibrational modes. scholarsresearchlibrary.com

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the sulfamoyl group, the C=O stretching of the ester, and the S=O stretching of the sulfonyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
Sulfamoyl (NH₂)Symmetric Stretch3350
Sulfamoyl (NH₂)Asymmetric Stretch3450
Ester (C=O)Stretch1735
Sulfonyl (S=O)Symmetric Stretch1180
Sulfonyl (S=O)Asymmetric Stretch1350

Note: The data in this table is hypothetical and for illustrative purposes. Calculated frequencies are typically scaled to better match experimental values.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational landscape, flexibility, and interactions with its environment. nih.gov

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the accessible conformations and the timescales of transitions between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its biological activity or its role in a chemical reaction. The simulation would track the trajectories of all atoms, allowing for the analysis of fluctuations in bond lengths, bond angles, and dihedral angles.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. nih.govdiva-portal.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. wayne.eduuni-muenchen.de

For reactions involving this compound, such as its synthesis or subsequent transformations, quantum chemical methods can be used to locate the transition state structures. nih.govresearchgate.net The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. opastpublishers.com Methods like the nudged elastic band (NEB) or the Berny optimization algorithm can be employed to find the transition state. youtube.com A frequency calculation on the optimized transition state structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. uni-muenchen.de

Molecular Docking and Ligand-Protein Interaction Simulations (excluding biological interpretation)

In the realm of computational chemistry, molecular docking and ligand-protein interaction simulations serve as powerful tools to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. These in silico methods provide detailed insights into the intermolecular interactions that stabilize the ligand-protein complex, offering a foundational understanding of molecular recognition at an atomic level. This section details the theoretical framework and simulated findings of docking this compound with a selected protein target, focusing exclusively on the computational aspects of the study.

A hypothetical molecular docking study was performed to investigate the binding mode of this compound with Human Carbonic Anhydrase II (PDB ID: 2CBE), a well-characterized metalloenzyme often used as a model system for such simulations due to its known affinity for sulfonamide-containing ligands. The study was conducted using AutoDock Vina, a widely recognized software for molecular docking.

The three-dimensional structure of this compound was generated and optimized using a standard molecular mechanics force field to obtain a low-energy conformation. The crystal structure of Human Carbonic Anhydrase II was retrieved from the Protein Data Bank. Prior to docking, the protein was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The active site was defined by a grid box encompassing the zinc ion and the surrounding amino acid residues known to be critical for ligand binding.

The docking simulation yielded several possible binding poses for this compound within the active site of Carbonic Anhydrase II. The poses were ranked based on their predicted binding affinities. The most favorable binding mode, with the lowest binding energy, was selected for further analysis of the ligand-protein interactions.

The detailed results of the top-ranked docking pose are presented in the following data tables.

Table 1: Predicted Binding Affinity and Interacting Residues for the Docking of this compound with Human Carbonic Anhydrase II

ParameterValue
Binding Affinity (kcal/mol)-7.2
Interacting ResiduesHIS94, HIS96, HIS119, VAL121, LEU198, THR199, THR200

Table 2: Detailed Ligand-Protein Interactions for the Top-Ranked Pose of this compound

Type of InteractionInteracting Atoms (Ligand)Interacting Residue (Protein)Distance (Å)
Hydrogen BondO (Sulfonyl)THR199 (Backbone NH)2.9
Hydrogen BondO (Sulfonyl)THR199 (Sidechain OH)3.1
Hydrogen BondNH2 (Sulfamoyl)THR199 (Sidechain OH)2.8
Metal CoordinationNH2 (Sulfamoyl)ZN3012.2
Hydrophobic InteractionEthyl GroupVAL121, LEU198N/A

Applications of Ethyl 2 Sulfamoylbutanoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural features of ethyl 2-sulfamoylbutanoate, which include a reactive sulfamoyl group and a butanoate ester moiety, make it a valuable starting material for the synthesis of more intricate molecular architectures. The presence of multiple functional groups allows for a variety of chemical transformations, enabling chemists to introduce new functionalities and build molecular complexity. Research in this area focuses on leveraging the reactivity of the sulfamoyl nitrogen and the carbon backbone to construct key intermediates for larger, more complex target molecules. While specific, high-profile examples of its use in the total synthesis of natural products are not widely documented, its potential is recognized in synthetic design.

Utility in the Diversification of Chemical Libraries

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries with diverse structures is paramount for identifying new lead compounds. This compound can serve as a scaffold for the creation of such libraries. By systematically reacting the sulfamoyl group and the ester functional group with a variety of reagents, a large number of distinct compounds can be synthesized. For instance, the sulfamoyl nitrogen can be alkylated or acylated, while the ester can be hydrolyzed, aminated, or reduced, leading to a wide array of derivatives from a single starting material. This approach is instrumental in exploring chemical space and identifying molecules with desired biological activities.

Role in the Development of Novel Heterocyclic Systems Incorporating the Butanoate Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The inherent functionality of this compound provides a pathway for the construction of novel heterocyclic systems. The sulfamoyl group can participate in cyclization reactions, acting as a nucleophile or an electrophile precursor, to form rings containing nitrogen and sulfur. The butanoate portion of the molecule can be incorporated into these new ring systems, thereby creating unique heterocyclic scaffolds. The development of synthetic routes to novel thiazines, thiadiazines, and other related heterocyclic structures from this compound is an area of active investigation, aiming to produce compounds with novel chemical and biological properties.

Application in Chiral Resolution and Asymmetric Synthesis of Specialty Chemicals

Chirality is a critical aspect of modern chemistry, particularly in the synthesis of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. This compound, being a chiral molecule itself, has potential applications in the field of asymmetric synthesis. It can be used as a chiral auxiliary, a temporary functional group that directs the stereochemical outcome of a reaction, and is subsequently removed. Furthermore, methods for the chiral resolution of racemic this compound would provide access to enantiomerically pure starting materials for the synthesis of specialty chemicals with high optical purity. While detailed studies on its specific applications as a resolving agent or in asymmetric catalysis are not extensively reported, its chiral nature suggests a promising avenue for future research in this domain.

Advanced Analytical Methodologies for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques fundamental to the purity assessment and quantification of Ethyl 2-sulfamoylbutanoate. The choice between these methods often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC method for the analysis of sulfonamides, a class of compounds structurally related to this compound, might employ a C18 or a Phenyl Hexyl column. mtc-usa.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like water with a small percentage of formic acid to control the pH and improve peak shape. mtc-usa.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the sulfonamide structure allows for UV absorbance. mtc-usa.com Diode Array Detection (DAD) can also be utilized to obtain spectral information, aiding in peak identification and purity assessment. nih.gov For enhanced sensitivity, particularly for trace-level impurities, fluorescence detection (FLD) can be employed after pre-column derivatization with an agent like fluorescamine. nih.gov

Illustrative HPLC Parameters for Analysis of Sulfonamide-Related Compounds:

Parameter Typical Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Detector UV at 254 nm
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Gas Chromatography (GC):

For volatile and thermally stable compounds, Gas Chromatography is a highly efficient analytical technique. Given the ethyl ester functional group, this compound may be amenable to GC analysis, provided it does not thermally degrade in the injector or column. The sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.

A common stationary phase for the analysis of ethyl esters is a nonpolar dimethylpolysiloxane or a slightly more polar phase like a DB-5MS. nih.govmdpi.com A Flame Ionization Detector (FID) is often used for quantification due to its high sensitivity and wide linear range for organic compounds. oup.com

Illustrative GC Parameters for Analysis of Ethyl Esters:

Parameter Typical Setting
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C

| Detector | Flame Ionization Detector (FID) |

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

To achieve higher specificity and sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS), a powerful detection method that provides molecular weight and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of sulfonamides and related compounds. nih.govacgpubs.org After separation on an HPLC column, the eluent is introduced into an ion source, such as electrospray ionization (ESI) or ion-spray, which generates charged molecules that are then analyzed by the mass spectrometer. nih.gov

Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and structural elucidation. nih.gov In this setup, a specific ion (the parent ion) is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov Following separation by GC, the analytes are ionized, typically through electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing background noise. acs.org

Illustrative Mass Spectrometry Parameters:

Technique Ionization Mode Mass Analyzer Detection Mode
LC-MS Electrospray Ionization (ESI) Quadrupole Selected Ion Monitoring (SIM)
GC-MS Electron Ionization (EI) Quadrupole Full Scan / SIM

| LC-MS/MS | ESI | Triple Quadrupole | Multiple Reaction Monitoring (MRM) |

Spectrophotometric Methods for Concentration Determination and Purity Checks

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and cost-effective approach for the quantitative analysis and purity assessment of compounds that contain a chromophore.

The sulfonamide group in this compound is expected to exhibit absorbance in the UV region. A common method for the determination of sulfonamides is based on the Bratton-Marshall reaction. nih.gov This involves the diazotization of the primary aromatic amine group of the sulfonamide with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with a chromogenic agent such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a highly colored azo dye. nih.gov The absorbance of the resulting solution is then measured at a specific wavelength, typically around 500-550 nm, and the concentration is determined from a calibration curve. nih.gov

For purity checks, the UV spectrum of a sample can be compared to that of a pure standard. The presence of impurities may lead to a shift in the absorption maximum or the appearance of additional peaks. Furthermore, charge-transfer complexation with reagents like picric acid can be used to generate colored complexes with sulfonamides, which can then be quantified spectrophotometrically. jocpr.com

Q & A

Q. What are the established synthetic pathways for Ethyl 2-sulfamoylbutanoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a comprehensive literature review to identify published synthetic routes (e.g., esterification of sulfamoylbutanoic acid or nucleophilic substitution reactions). Use factorial design experiments to optimize parameters like temperature, solvent polarity, and catalyst concentration. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using FT-IR. For yield optimization, employ response surface methodology (RSM) to model interactions between variables .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference data with computational tools (e.g., ChemDraw or Gaussian simulations) to predict spectral patterns. Validate purity using HPLC with a polar stationary phase and UV detection at 210–260 nm .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines, exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis). Sample aliquots at intervals (0, 1, 3, 6 months) and analyze degradation products via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

  • Methodological Answer : Re-examine sample preparation for impurities (e.g., residual solvents or byproducts). Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Validate MS results with isotopic labeling or deuterated solvents. If discrepancies persist, use X-ray crystallography for definitive structural confirmation. Cross-check findings against computational models (DFT calculations) .

Q. What mechanistic approaches are suitable for studying this compound’s role in catalytic reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to elucidate reaction mechanisms. Use in-situ FT-IR or Raman spectroscopy to track intermediate formation. Computational studies (DFT or MD simulations) can model transition states and activation energies. Validate hypotheses through isotopic tracing (e.g., ¹⁸O labeling) .

Q. How can systematic reviews identify gaps in pharmacological studies of this compound?

  • Methodological Answer : Follow PRISMA guidelines to screen databases (PubMed, SciFinder) using keywords like "sulfamoylbutanoate derivatives" and "bioactivity." Extract data into a matrix covering targets (e.g., enzyme inhibition), models (in vitro/in vivo), and outcomes. Use meta-analysis tools (RevMan) to assess bias and heterogeneity. Highlight understudied areas (e.g., neuropharmacology) for future work .

Methodological Design Considerations

  • Data Collection : Prioritize peer-reviewed journals and patents for synthesis protocols, avoiding non-academic sources like commercial databases .
  • Ethical Compliance : For biological studies, ensure adherence to institutional review boards (IRBs) and declare conflicts of interest .
  • Statistical Rigor : Apply ANOVA for multi-variable experiments and Bonferroni correction for multiple comparisons. Use software like R or GraphPad for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.